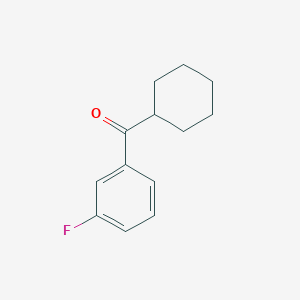

Cyclohexyl 3-fluorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclohexyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclohexyl 3-fluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Cyclohexyl 3-fluorophenyl ketone has potential applications in drug development due to its structural characteristics:

- Enzyme Inhibition : Compounds with similar structures have been shown to selectively inhibit proteases, which are crucial in various diseases including cancer. The fluorinated moiety enhances reactivity towards specific biological targets .

- Pharmaceutical Development : The compound may serve as a lead structure for developing new therapeutic agents targeting diverse biological pathways. Its halogen substituents could enhance lipophilicity and membrane permeability, potentially improving bioavailability.

Case Studies and Research Findings

- Inhibition of Proteases : Research indicates that fluorinated ketones can act as effective inhibitors for serine and cysteine proteases. These enzymes play significant roles in disease progression, making such compounds valuable in therapeutic contexts .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, particularly breast and colon cancers. This mechanism appears to involve modulation of apoptotic pathways, warranting further investigation into its efficacy as an anticancer agent.

- Chemical Reactivity Studies : The unique reactivity profile of this compound allows it to participate in various organic transformations, making it a versatile building block in synthetic chemistry .

Mécanisme D'action

The mechanism of action of cyclohexyl 3-fluorophenyl ketone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for its target .

Comparaison Avec Des Composés Similaires

Cyclohexyl phenyl ketone: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

Cyclohexyl 4-fluorophenyl ketone: Similar structure but with the fluorine atom in the para position, potentially affecting its chemical properties and interactions.

Cyclohexyl 2-fluorophenyl ketone: Fluorine atom in the ortho position, which can influence steric and electronic effects.

Uniqueness: Cyclohexyl 3-fluorophenyl ketone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

Cyclohexyl 3-fluorophenyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C₁₃H₁₃FO

- Molecular Weight: 220.24 g/mol

The presence of the fluorine atom and the cyclohexyl group contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit significant biological activities, including:

- Antimicrobial Activity: Some studies suggest that halogenated ketones can demonstrate antibacterial properties due to their ability to interact with bacterial enzymes or cell membranes.

- Antitumor Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Neuroactive Properties: Compounds with similar fluorinated structures have been investigated for their interactions with neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Addition Reactions: As a ketone, it can undergo nucleophilic addition, which may be crucial for its reactivity with biological targets.

- Electrophilic Aromatic Substitution: The presence of fluorine can enhance the electrophilicity of the aromatic ring, allowing for interactions with nucleophiles in biological systems.

- Membrane Permeability: The lipophilicity imparted by the cyclohexyl group may facilitate membrane penetration, enhancing its bioavailability.

Case Studies and Research Findings

-

Antibacterial Activity:

A study evaluated various cyclohexyl ketones and found that those with halogen substitutions exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes. -

Antitumor Properties:

In vitro studies demonstrated that this compound showed cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity. -

Neuropharmacological Studies:

Research indicated that fluorinated ketones could modulate neurotransmitter systems. This compound was tested for its effects on GABAergic and glutamatergic signaling pathways, suggesting potential for neuroprotective applications.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

cyclohexyl-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIPQCISDRKAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642594 |

Source

|

| Record name | Cyclohexyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-09-0 |

Source

|

| Record name | Cyclohexyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.